molecular formula C19H23ClN4O5 B1205241 5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

Cat. No. B1205241
M. Wt: 422.9 g/mol
InChI Key: JAPDWJJDLBPWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester is an indolyl carboxylic acid.

Scientific Research Applications

Antiviral Activity

Several studies focus on the synthesis and antiviral activities of compounds structurally similar to the specified chemical. For instance, Ivashchenko et al. (2014) synthesized compounds including substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which were evaluated for their antiviral activities against various viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2). These compounds showed significant antiviral activities, particularly against influenza A/Aichi/2/69 (H3N2) virus in cell cultures and in vivo models (Ivashchenko et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities have been a significant area of research for compounds similar to 5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester. For example, Bektaş et al. (2007) developed novel derivatives with antimicrobial properties. These compounds were screened for their activities against various microorganisms, demonstrating good to moderate antimicrobial activities (Bektaş et al., 2007).

Synthesis and Characterization

Studies like those conducted by Jing (2012) focus on the synthesis and characterization of structurally similar compounds, examining their potential applications in various fields, such as pesticide development (Jing, 2012).

Molecular Docking Studies

Reddy et al. (2022) conducted molecular docking studies on compounds structurally related to the specified chemical, aiming to predict their binding interactions with target proteins like EGFR. This type of research helps in understanding the potential therapeutic applications of these compounds (Reddy et al., 2022).

properties

Product Name

5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

Molecular Formula

C19H23ClN4O5

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 5-chloro-3-[[2-(4-ethoxycarbonylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C19H23ClN4O5/c1-3-29-19(27)24-8-6-23(7-9-24)11-15(25)22-16-13-10-12(20)4-5-14(13)21-17(16)18(26)28-2/h4-5,10,21H,3,6-9,11H2,1-2H3,(H,22,25)

InChI Key

JAPDWJJDLBPWSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(NC3=C2C=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
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5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
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5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
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5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
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5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

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